4-cyanobenzyl 2,4-dichlorobenzoate
Description
4-Cyanobenzyl 2,4-dichlorobenzoate is an ester derivative of 2,4-dichlorobenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a 4-cyanobenzyl moiety. The compound’s structure combines a dichlorinated aromatic ring with a polar cyano (-CN) functional group, which confers unique physicochemical and reactivity properties. This ester is likely utilized as a research chemical or intermediate in organic synthesis, particularly in agrochemical or pharmaceutical applications, where halogenated aromatics are common precursors .
Properties
IUPAC Name |
(4-cyanophenyl)methyl 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-12-5-6-13(14(17)7-12)15(19)20-9-11-3-1-10(8-18)2-4-11/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTYLAVJYMYCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4-cyanobenzyl 2,4-dichlorobenzoate with its analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| This compound* | C₁₅H₉Cl₂NO₂ | 322.15 (calculated) | N/R | N/R | N/R |
| Ethyl 2,4-dichlorobenzoate | C₉H₈Cl₂O₂ | 219.06 | N/A | 272.8 | 1.305 |
| Methyl 2,4-dichlorobenzoate | C₈H₆Cl₂O₂ | 205.04 | 154–155 | 255.9 | 1.40 |
| 2,4-Dichlorobenzyl 2-methoxybenzoate | C₁₅H₁₂Cl₂O₃ | 323.16 | N/R | N/R | N/R |
*N/R: Not reported in the provided evidence.
Key Observations :
- Molecular Weight: The 4-cyanobenzyl derivative has a higher molecular weight (322.15 g/mol) due to the bulky cyanobenzyl group, compared to ethyl (219.06 g/mol) and methyl (205.04 g/mol) esters.
- Thermal Stability: Methyl and ethyl esters exhibit distinct melting/boiling points, suggesting that the cyanobenzyl variant may have higher thermal stability due to stronger intermolecular interactions (e.g., dipole-dipole, π-π stacking) .
Reactivity and Biodegradation
- Hydrolytic Stability: The cyano group may reduce ester hydrolysis rates compared to alkyl esters, as electron-withdrawing groups destabilize the transition state in nucleophilic acyl substitution .
- Microbial Degradation: 2,4-Dichlorobenzoate derivatives are metabolized via reductive dechlorination (e.g., by Alcaligenes denitrificans) and hydrolytic dehalogenation. The cyanobenzyl group could impede enzymatic recognition, slowing degradation compared to ethyl or methyl esters .
Q & A
Q. What are the optimal synthetic routes for preparing 4-cyanobenzyl 2,4-dichlorobenzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves esterification between 2,4-dichlorobenzoyl chloride and 4-cyanobenzyl alcohol . Key steps include:
- Acyl chloride activation : React 2,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) to generate 2,4-dichlorobenzoyl chloride .
- Esterification : Combine the acyl chloride with 4-cyanobenzyl alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like pyridine or triethylamine to neutralize HCl byproducts. Reaction temperatures should be maintained at 0–25°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated stability testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation products via HPLC and LC-MS .
- Light sensitivity : Expose to UV (254 nm) and visible light; monitor photodegradation using UV-Vis spectroscopy (λmax ~270 nm) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., cyano vs. chloro groups) influence the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer:
- Computational modeling : Use density functional theory (DFT) to calculate electron-withdrawing effects of the cyano group on the ester carbonyl’s electrophilicity. Compare with 2,4-dichlorobenzyl benzoate derivatives .
- Experimental validation : Perform kinetic studies with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via in situ IR spectroscopy (C=O stretch at ~1720 cm⁻¹) .
Q. What contradictions exist in reported biological activities of structurally related dichlorobenzoate esters, and how can they be resolved?
Data Contradiction Analysis:
- Antimicrobial activity : Some studies report potent activity for 2,4-dichlorobenzyl derivatives (e.g., MIC ≤10 µg/mL against S. aureus), while others show reduced efficacy with electron-withdrawing substituents (e.g., cyano) .
- Resolution strategies :
Q. How can advanced spectroscopic techniques elucidate degradation pathways of this compound in environmental matrices?
Methodological Answer:
- LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed 2,4-dichlorobenzoic acid or cyanobenzyl alcohol) in simulated wastewater .
- Solid-state NMR : Characterize interactions with indoor surfaces (e.g., silica, cellulose) to study adsorption/desorption kinetics under varying humidity .
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (predicted ~3.5), aqueous solubility (LogS ~-4.2), and cytochrome P450 inhibition .
- Molecular docking : Screen against bacterial targets (e.g., E. coli FabI enzyme) using AutoDock Vina to prioritize in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
